Unique Relative Retention Time (RRT) of 0.7 for Impurity D vs. Other Clopidogrel Impurities
In a validated HPLC method for purity determination, Impurity D exhibits a specific Relative Retention Time (RRT) of 0.7, which is a critical differentiator for peak identification in chromatograms [1]. This value is unique and allows for its selective quantification separate from Impurity A (RRT 0.5), Impurity B (RRT 1.3), and Impurity E (RRT 1.7) [1].
| Evidence Dimension | Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | RRT = 0.7 |
| Comparator Or Baseline | Impurity A (RRT 0.5), Impurity B (RRT 1.3), Impurity E (RRT 1.7) |
| Quantified Difference | Delta RRT vs. A = +0.2; vs. B = -0.6; vs. E = -1.0 |
| Conditions | HPLC method using Nova-Pak Phenyl column (specific mobile phase not detailed in abstract). |
Why This Matters
The distinct RRT is a non-negotiable parameter for method system suitability, ensuring that Impurity D is correctly resolved and does not co-elute with other impurities, which is essential for accurate purity assessment and regulatory filing.
- [1] Bielejewska, A., Maruszak, W., Rozmarynowska, L., & Beczkowicz, H. M. (2006). The Comparison of Two Validated HPLC Methods for the Determination of (+)-Clopidogrel Hydrogensulfate Purity with the USP Method. Presentation at V Multidyscyplinarna Konferencja Nauki o Leku. View Source
